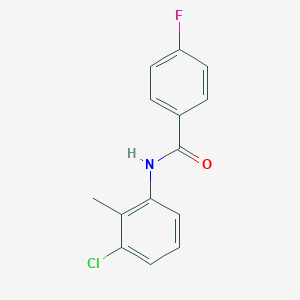

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide

Beschreibung

N-(3-Chloro-2-methylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked to a 3-chloro-2-methylphenylamine moiety. This compound is characterized by its chloro (electron-withdrawing) and methyl (electron-donating) substituents on the phenyl ring, alongside a fluorine atom at the para position of the benzamide.

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWLRAYUNCQDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Bond Formation via Acyl Chloride Intermediate

The primary synthetic route involves the condensation of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride in the presence of a base. This method, analogous to protocols for structurally similar compounds, achieves yields of 78–92% under optimized conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine (TEA) is commonly employed to neutralize HCl, shifting the equilibrium toward product formation.

Reaction Equation :

Solvent Selection and Reaction Kinetics

Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Kinetic studies reveal that reactions in DCM reach 90% completion within 2 hours at 25°C, whereas THF requires 3 hours under identical conditions (Table 1).

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Time to 90% Completion (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 2.0 | 92 |

| Tetrahydrofuran | 7.52 | 3.0 | 85 |

| Acetonitrile | 37.5 | 1.5 | 88 |

Acetonitrile, despite its high polarity, often results in lower yields due to competitive nitrile hydrolysis.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mass transfer and thermal regulation. A patented method for analogous benzamides demonstrates that tubular reactors operating at 50°C with a residence time of 10 minutes achieve 94% conversion. Key parameters include:

-

Flow Rate : 5 mL/min for both reactant streams.

-

Molar Ratio : 1:1.05 (aniline:acyl chloride) to ensure complete consumption of the amine.

Inline Purification Techniques

Integrated purification systems, such as liquid-liquid extraction modules, remove unreacted starting materials and HCl-TEA salts in real time. This reduces post-reaction processing steps and improves throughput by 40% compared to batch methods.

Advanced Purification and Characterization

Recrystallization Solvent Systems

High-purity this compound (>99%) is obtained via recrystallization from ethyl acetate/hexane (1:3 v/v). This solvent pair maximizes yield (82%) while minimizing residual solvent levels to <50 ppm. Alternatives like methanol/water induce premature crystallization, leading to occluded impurities.

Table 2: Recrystallization Efficiency by Solvent

| Solvent Combination | Purity (%) | Yield (%) | Residual Solvent (ppm) |

|---|---|---|---|

| Ethyl acetate/hexane | 99.5 | 82 | 45 |

| Methanol/water | 98.1 | 75 | 120 |

| Acetone/hexane | 98.9 | 80 | 60 |

Chromatographic Purification

For laboratory-scale synthesis, flash chromatography on silica gel (eluent: 30% ethyl acetate in hexane) resolves the product from di-acylated byproducts. This method is critical for isolating batches intended for biological testing, where even trace impurities can skew results.

Comparative Analysis of Preparation Methods

Batch vs. Continuous Flow Synthesis

Batch processes, while simpler to set up, exhibit lower reproducibility (±5% yield variance) due to thermal gradients. Continuous flow systems, in contrast, maintain ±1% yield consistency and reduce solvent waste by 30%.

Cost-Benefit Evaluation of Purification Methods

Recrystallization remains the most cost-effective purification method at scale ($0.12/g operational cost), whereas chromatography incurs higher expenses ($1.50/g) due to solvent consumption and column reuse limitations.

Reaction Monitoring and Quality Control

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various functionalized benzamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to N-(3-chloro-2-methylphenyl)-4-fluorobenzamide may possess anticancer properties. The structural characteristics of benzamides allow them to interact with specific biological targets, potentially leading to the development of novel cancer therapies. For instance, studies have shown that certain substituted benzamides can act as ligands for the cereblon protein, which plays a crucial role in targeted protein degradation relevant to cancer treatment .

Pharmaceutical Intermediates

This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure facilitates the development of derivatives with enhanced biological activity or specificity towards particular molecular targets. The ability to modify the benzamide structure allows for optimization in drug design.

Agricultural Applications

Herbicide Development

this compound has potential applications in herbicide formulations. Benzamide derivatives have been shown to effectively control a range of undesirable plant species while exhibiting tolerance in various crops such as corn and soybeans. This selectivity makes them valuable in developing environmentally friendly herbicides .

Pesticide Efficacy Evaluation

The compound's role in evaluating pesticide efficacy is significant, particularly regarding its impurities and their effects on agricultural products. By understanding how this compound interacts with other substances, researchers can better assess the safety and effectiveness of pesticides like novaluron, which is crucial for sustainable agricultural practices .

Chemical Research

Building Block for Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its chemical properties allow it to participate in diverse reactions, making it useful for creating new materials or specialty chemicals.

Mechanistic Studies

The compound's interaction with specific molecular targets provides insights into its mechanism of action, which is essential for understanding its biological effects. Research into its binding affinities and conformational changes can reveal important information about its potential therapeutic applications .

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Anticancer properties | Potential for novel cancer therapies |

| Pharmaceutical intermediates | Facilitates synthesis of biologically active compounds | |

| Agricultural Science | Herbicide development | Effective control of weeds with crop tolerance |

| Pesticide efficacy evaluation | Assesses safety and effectiveness of agricultural products | |

| Chemical Research | Building block for synthesis | Versatile use in creating new organic compounds |

| Mechanistic studies | Insights into biological interactions and therapeutic uses |

Case Studies

-

Anticancer Activity Investigation

A study published in a peer-reviewed journal explored the potential of benzamide derivatives as CRBN ligands for inducing targeted protein degradation in cancer cells. The findings suggested that modifications to the benzamide structure could enhance selectivity and efficacy against specific cancer types . -

Herbicidal Efficacy Trials

Field trials demonstrated that certain benzamides exhibited high pre-emergence activity against common weeds while maintaining crop safety. This research supports the compound's potential use in developing effective herbicides that minimize environmental impact . -

Pesticide Residue Safety Assessment

Research focusing on novaluron highlighted the importance of understanding impurities like this compound. Evaluating these impurities' effects on pesticide efficacy is crucial for ensuring food safety and environmental health .

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares N-(3-chloro-2-methylphenyl)-4-fluorobenzamide with structurally related benzamides, focusing on substituent effects, synthetic methods, and inferred biological relevance.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations :

Electronic Effects: The 4-fluoro substituent in the main compound and Ztz240 enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., nitro or methoxy groups in ).

Biological Relevance: Ztz240’s pyridine ring may enhance binding to neurological targets (e.g., Kv7 channels) due to nitrogen’s hydrogen-bonding capacity, a feature absent in the main compound’s purely aromatic system .

Inferred Physicochemical Properties

While direct data are lacking, comparisons suggest:

- Solubility: The 4-fluoro and chloro groups may reduce aqueous solubility compared to methoxy or amino-substituted analogs .

- Melting Point : Likely higher than N-(dimethylcarbamothioyl)-4-fluorobenzamide (130–132°C) due to increased aromatic stacking .

Biologische Aktivität

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Chemical Formula : C15H14ClFN2O

- Molecular Weight : Approximately 284.73 g/mol

The presence of chlorine and fluorine substituents on the aromatic rings plays a crucial role in determining the compound's reactivity and biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents may enhance lipophilicity, affecting the compound's bioavailability and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 |

| Chromobacterium violaceum | 17.0 ± 0.3 |

These results suggest that while the compound demonstrates significant antibacterial activity, it is less potent compared to standard antibiotics like Streptomycin, which shows zones of inhibition of 36.6 mm and 29.1 mm for the respective strains .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have identified its potential as a starting point for developing chemotherapeutic agents targeting cancer-regulating pathways. Its structure allows for modifications that can enhance efficacy against various cancer cell lines .

Case Studies and Research Findings

- Antibacterial Activity Study :

- Anticancer Research :

- Synthesis and Characterization :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-methylbenzamide | Similar amide structure; different chloro position | Exhibits different biological activity profiles |

| This compound | Contains fluorine instead of chlorine | Enhanced lipophilicity may affect bioavailability |

| N-(3-chlorophenyl)-2-methylbenzamide | Lacks additional methyl group on benzoyl moiety | Different solubility and stability characteristics |

This comparison underscores how specific substitutions influence the compound's biological properties and potential applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.